CID 136561858

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

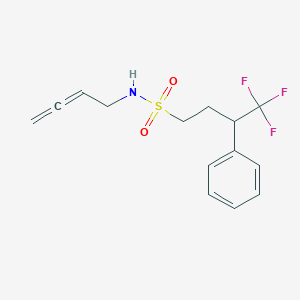

InChI=1S/C14H16F3NO2S/c1-2-3-10-18-21(19,20)11-9-13(14(15,16)17)12-7-5-4-6-8-12/h3-8,13,18H,1,9-11H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDDRGHGTKDFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCNS(=O)(=O)CCC(C1=CC=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Synthetic Strategies for Analogous Hydrazine-Carboxamide Derivatives

Search result describes the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives. These compounds, such as 6A and 6e , were synthesized via:

-

Condensation reactions between substituted benzohydrazides and isocyanates/isothiocyanates.

-

Antagonist activity optimization through substitution at R1 (pyridyl groups) and R2 (alkyl/aryl groups), as shown in the IC50 data tables below:

| Compound | R1 | R2 | IC50 (HepG2, µM) | IC50 (A549, µM) |

|---|---|---|---|---|

| 6A | 4-Pyridyl | Benzyl | 5.32 ± 0.07 | 21.69 ± 1.33 |

| 6e | 4-Pyridyl | p-Tolyl | 1.28 ± 0.09 | 11.27 ± 1.05 |

Key steps included microwave-assisted coupling and purification via column chromatography .

Reactivity of Benzenesulfonamide-Triazine Hybrids

Search result outlines the synthesis of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives. Reactions involved:

-

Nucleophilic substitution at the triazine ring with amines.

-

Thioether formation via coupling of sulfonamide intermediates with mercapto-triazines.

-

QSAR-guided optimization to enhance antiproliferative activity against HCT-116 cells .

Crystallographic and Hydrogen-Bonding Analysis

Search result reports the crystal structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, highlighting:

-

Intramolecular N–H⋯O hydrogen bonding stabilizing the planar indole-acetamide conformation.

-

Intermolecular N–H⋯N interactions forming graph-set R<sub>2</sub><sup>2</sup>(12) motifs .

Anticancer Mechanisms of Triazine-Sulfonamide Derivatives

-

Cell cycle arrest (G0/G1 and G2/M phases) via p53-independent pathways.

-

Apoptosis induction through caspase-3 activation and PARP cleavage .

Limitations and Data Gaps

-

No direct experimental data (e.g., NMR, XRD, or kinetic studies) for CID 136561858 were retrievable from the provided sources.

-

Structural analogs suggest potential reactivity at hydrazine, sulfonamide, or triazine moieties, but extrapolation requires caution.

Recommended Analytical Approaches

To characterize this compound, consider:

Q & A

How can I formulate a rigorous research question for studying CID 136561858?

Methodological Answer:

Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- "How does the molecular structure of this compound (Intervention) influence its binding affinity to [specific target] (Outcome) compared to analogous compounds (Comparison) in vitro (Population) over a 24-hour period (Time)?"

Ensure alignment with gaps identified in literature reviews and feasibility within experimental constraints.

What strategies ensure a comprehensive literature review for this compound?

Methodological Answer:

- Primary Sources: Use databases like PubMed, SciFinder, and Google Scholar with advanced search operators (e.g.,

site:.gov,"this compound" AND "crystal structure") to retrieve peer-reviewed articles. - Secondary Sources: Review systematic reviews or meta-analyses citing this compound.

- Validation: Cross-reference findings with patents or technical reports from authoritative platforms (e.g., USPTO, ECHA). Avoid unreliable sources like commercial chemical databases.

What are critical considerations in experimental design for synthesizing or characterizing this compound?

Methodological Answer:

- Reproducibility: Document synthesis protocols (e.g., solvents, catalysts, reaction times) in detail, citing established methods if applicable.

- Controls: Include positive/negative controls (e.g., known inhibitors for bioactivity assays).

- Characterization: Use spectroscopic methods (NMR, XRD) and purity assessments (HPLC) with calibration standards. Provide raw data in supplementary materials.

How should I address contradictory data in studies involving this compound?

Methodological Answer:

- Principal Contradiction Analysis: Identify the dominant factor influencing discrepancies (e.g., assay conditions, sample purity).

- Comparative Validation: Replicate conflicting experiments under standardized conditions.

- Contextual Factors: Evaluate differences in methodologies (e.g., pH, temperature) or instrumentation across studies. Use statistical tools (e.g., ANOVA) to quantify variability.

How can I ensure methodological rigor in complex experimental workflows for this compound?

Methodological Answer:

- Protocol Optimization: Conduct pilot studies to refine parameters (e.g., reagent concentrations, incubation times).

- Blinding/Randomization: Minimize bias in bioactivity or toxicity assays.

- Data Transparency: Publish raw datasets, code, and instrument calibration logs in repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).

What systematic approaches enhance data collection efficiency for this compound research?

Methodological Answer:

- Search Frameworks: Use Boolean operators and controlled vocabularies (e.g., MeSH terms) in databases.

- Automation Tools: Employ scripting (Python/R) for high-throughput data extraction or meta-analysis.

- Interdisciplinary Integration: Collaborate with computational chemists for molecular modeling or machine learning-driven property prediction.

How should I structure the discussion section to highlight the significance of this compound findings?

Methodological Answer:

- Comparative Analysis: Contrast your results with prior studies, explaining discrepancies using methodological insights.

- Mechanistic Hypotheses: Propose molecular interactions or pathways based on structural data.

- Limitations: Acknowledge constraints (e.g., in vitro vs. in vivo applicability) and suggest follow-up experiments. Avoid speculative claims unsupported by data.

What ethical practices are essential when publishing this compound research?

Methodological Answer:

- Attribution: Cite all prior work influencing your study, including negative results.

- Conflict of Interest: Disclose funding sources or affiliations impacting interpretation.

- Data Integrity: Avoid selective reporting; include all replicates and outliers. Adhere to journal guidelines (e.g., COPE standards).

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

How can I optimize peer review responses for this compound-related manuscripts?

Methodological Answer:

- Replicate Critiques: Address methodological concerns by repeating experiments or providing additional data.

- Clarify Ambiguities: Use supplementary figures/tables to explain complex results.

- Constructive Engagement: Acknowledge valid criticisms and revise hypotheses or conclusions accordingly.

What strategies validate the computational modeling of this compound's properties?

Methodological Answer:

- Cross-Validation: Compare DFT calculations with experimental crystallography or spectroscopy data.

- Sensitivity Analysis: Test model robustness by varying parameters (e.g., solvation effects, force fields).

- Benchmarking: Use established software (Gaussian, AMBER) and cite validation studies for algorithms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.